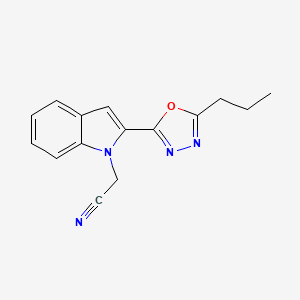
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is a chemical compound that features a unique structure combining an indole ring with an oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the oxadiazole and indole rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and indole rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the acetonitrile group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用机制
The mechanism of action of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound shares the oxadiazole and indole moieties but lacks the acetonitrile group.
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound has a benzyl group instead of the acetonitrile group.
Uniqueness
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-5-14-17-18-15(20-14)13-10-11-6-3-4-7-12(11)19(13)9-8-16/h3-4,6-7,10H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIKCZLHWYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
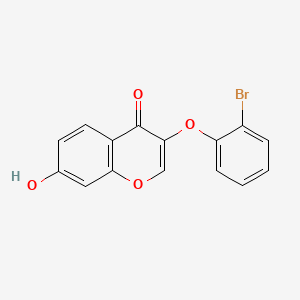
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
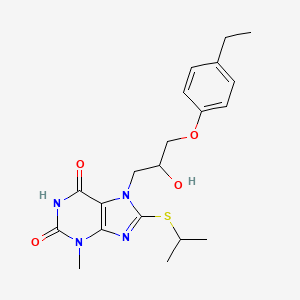
![4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2454426.png)
![methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2454427.png)
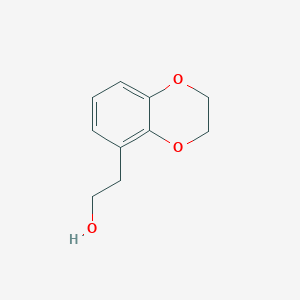

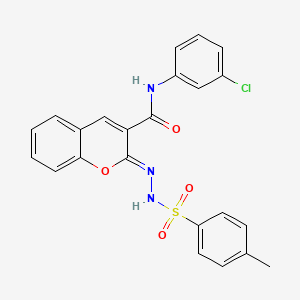
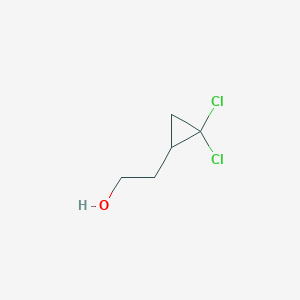
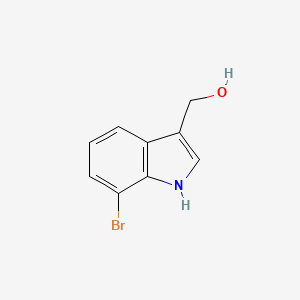
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)
![7-[(furan-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2454446.png)
